4-methyl-3-phenylpentanenitrile
Overview
Description
4-methyl-3-phenylpentanenitrile is an organic compound with the molecular formula C12H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Biochemical Analysis
Biochemical Properties
4-Methyl-3-Phenylpentanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .
Additionally, this compound can interact with transport proteins, such as albumin, which facilitates its distribution within the bloodstream. The binding of this compound to albumin can influence its bioavailability and the extent of its interaction with target cells and tissues .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting the transcription of genes involved in xenobiotic metabolism, cell cycle regulation, and apoptosis .
Moreover, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis, thereby altering lipid metabolism within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain substrates. The inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of unmetabolized compounds, which may exert toxic effects on cells .
Furthermore, this compound can induce changes in gene expression by activating nuclear receptors such as AhR. The binding of this compound to AhR triggers a signaling cascade that leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. The degradation products of this compound may have different biochemical properties and can influence cellular function in distinct ways .
Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and gene expression. These long-term effects are often associated with the accumulation of the compound and its metabolites within cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways and metabolism. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .
High doses of this compound can lead to toxic effects, including oxidative stress, inflammation, and apoptosis. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound involves hydroxylation, which introduces hydroxyl groups into the molecule, making it more water-soluble and facilitating its excretion from the body .
Additionally, this compound can undergo conjugation reactions, where it is linked to endogenous molecules such as glucuronic acid or sulfate. These conjugation reactions further enhance the solubility of the compound and promote its elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated by specific transport proteins .
Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by its binding to plasma proteins such as albumin, which can act as a reservoir and modulate its bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. The localization of this compound to specific organelles can be influenced by targeting signals or post-translational modifications .
For instance, the presence of a nitrile group in this compound can facilitate its interaction with mitochondrial proteins, leading to its accumulation within the mitochondria. This subcellular localization can impact mitochondrial function and contribute to the overall biochemical effects of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenylpentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-phenylpentan-2-one with sodium cyanide in the presence of a suitable solvent, such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-3-phenylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-3-phenylpentanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the transfer of hydrogen atoms. The molecular targets and pathways involved in these reactions include the interaction of the nitrile group with reducing agents or catalysts, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
4-methyl-3-phenylpentanenitrile can be compared with other nitrile compounds, such as:
Benzonitrile: Similar in structure but lacks the additional alkyl groups.
4-methylbenzonitrile: Similar but with a different substitution pattern on the aromatic ring.
3-phenylpropanenitrile: Similar but with a shorter carbon chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
4-methyl-3-phenylpentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKQBYIVVWVKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-43-7 | |
Record name | 4-methyl-3-phenylpentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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